

enzastaurin across cancer types comparative activity

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Compound Focus: Enzastaurin

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Comparative Activity of Enzastaurin Across Cancers

The table below summarizes the efficacy outcomes of **Enzastaurin** in various cancer types based on the available clinical trial data.

Cancer Type	Study Phase	Patient Population	Key Efficacy Findings	Source / Clinical Trial ID
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| **Lung Cancer** (Preclinical) | Preclinical (22 cell lines) | 22 lung cancer cell lines | • Activity linked to JAK1 pathway overexpression. • JAK1 overexpression increased sensitivity; JAK inhibition reduced **Enzastaurin**'s effect. | [1] | | **Prostate Cancer** | Phase 2 | Cohort 1: Androgen-independent, non-metastatic, chemo-naive. Cohort 2: Metastatic, post-docetaxel chemotherapy. | • **Cohort 1:** 0% Objective Response Rate (ORR). • **Cohort 2:** Median Progression-Free Survival (PFS) was **6.9 months**. | [2] | | **Leukemia** (B-CLL) | Phase 1b | Patients with B-cell Chronic Lymphocytic Leukemia (CLL). | • Primary outcome was pharmacodynamic (pGSK3 β level), not clinical efficacy. | [3] |

Detailed Experimental Data and Protocols

For the key studies identified, here is a more detailed look at the experimental methodologies and findings.

Lung Cancer (Preclinical Study)

This study aimed to identify biomarkers for **Enzastaurin** sensitivity and understand its mechanism of action [1].

- **Methodology:**
 - **Cell Line Screening:** Anti-tumour effects were analyzed across **22 lung cancer cell lines**. The half-maximal inhibitory concentration (IC50) was determined using an **MTS assay** after 72 hours of drug exposure.
 - **Multi-Omics Profiling:** To find sensitivity-associated molecules, the researchers conducted:
 - **Gene expression profiling** using Affymetrix HG-U133A arrays.
 - **Phospho-Receptor Tyrosine Kinase (RTK) array** with 71 antibodies.
 - **microRNA expression profiling** using TaqMan MicroRNA Arrays.
 - **Data Analysis:** A support vector machine algorithm model was built using identified genes to distinguish sensitive from resistant cell lines.
 - **Pathway Analysis & Validation:** Pathway analysis implicated the JAK/STAT pathway. Validation experiments included:
 - **Western Blotting** to confirm JAK1 protein overexpression in sensitive cells.
 - **Drug Combination:** Co-administration of **Enzastaurin** with a JAK inhibitor to see its effect on growth inhibition.
 - **Genetic Overexpression:** Lentiviral-mediated JAK1 overexpression to test for increased drug sensitivity.
- **Key Finding:** The JAK1 pathway was identified as a potential predictive biomarker for **Enzastaurin** response in lung cancer [1].

Prostate Cancer (Phase 2 Trial)

This two-cohort trial evaluated **Enzastaurin** in men with androgen-independent prostate cancer [2].

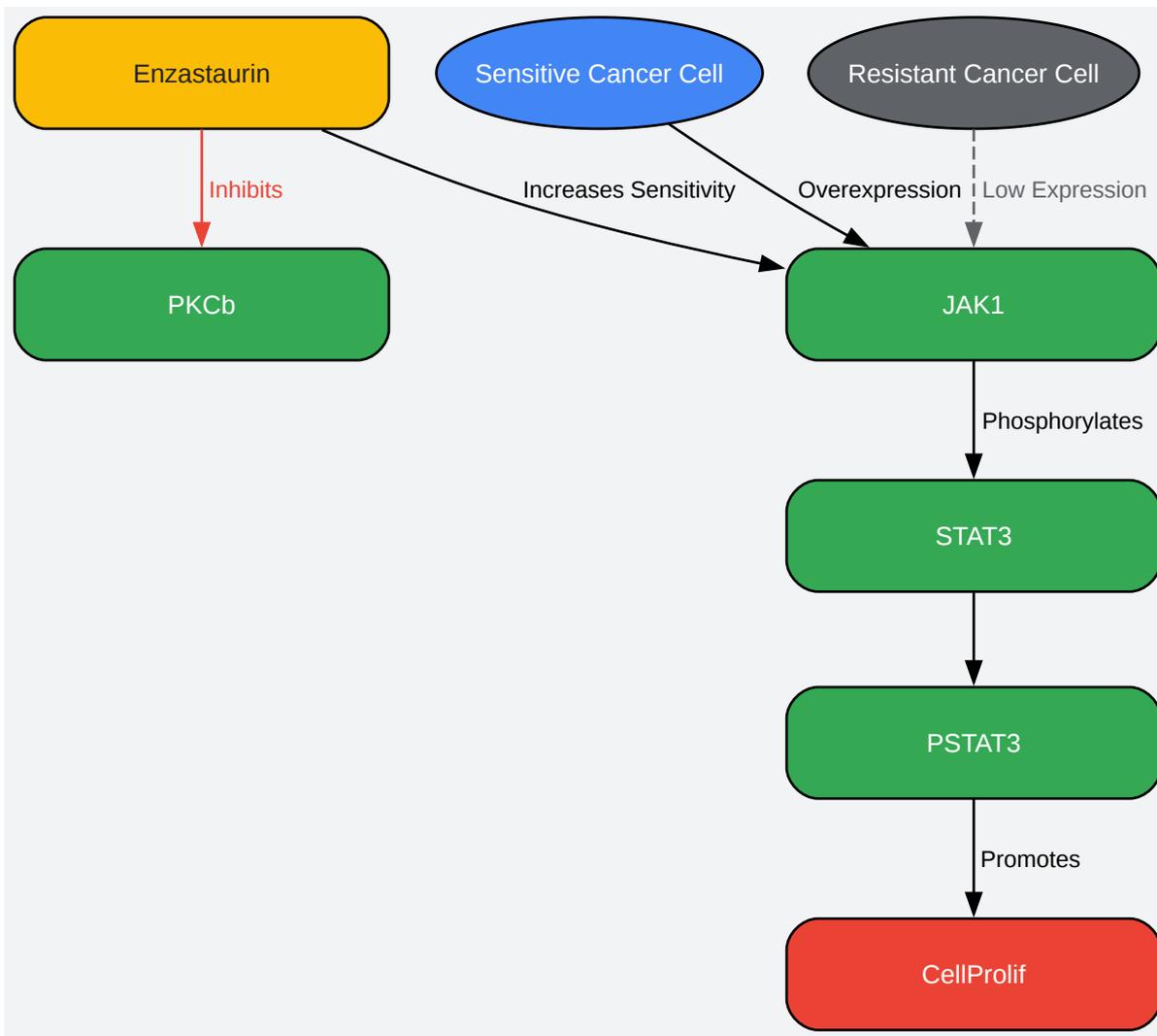
- **Methodology:**
 - **Study Design:** Two cohorts were treated in sequence.
 - **Cohort 1:** Chemo-naïve participants with rising PSA but no metastatic disease.
 - **Cohort 2:** Participants with metastatic disease that progressed after one prior docetaxel-based chemotherapy regimen.

- **Dosing:** All participants received a 1125 mg loading dose on Day 1 of Cycle 1, followed by a 500 mg daily dose.
- **Endpoints:**
 - **Cohort 1:** Primary endpoint was **Objective Response Rate (ORR)**, defined by PSA response (PSA CR: <0.2 ng/mL; PSA PR: ≥50% decrease).
 - **Cohort 2:** Primary endpoint was **Progression-Free Survival (PFS)**, a composite measure including tumor progression, skeletal events, symptomatic progression, or death.
- **Key Finding:** **Enzastaurin** showed limited activity in non-metastatic disease but demonstrated a median PFS of 6.9 months in metastatic, treatment-resistant patients [2].

Mechanism of Action and Signaling Pathways

Enzastaurin is an oral serine-threonine kinase inhibitor. It was initially developed as a selective ATP-competitive inhibitor of **Protein Kinase C beta (PKC β)**, which is involved in cell proliferation, angiogenesis, and apoptosis [1].

The preclinical lung cancer study revealed that its anti-tumor activity is also closely linked to the **JAK/STAT signaling pathway**. The relationship between **Enzastaurin** and this pathway is illustrated below.



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This diagram illustrates the logical relationship discovered in the preclinical study: cancer cells with high JAK1 expression are more sensitive to **Enzastaurin**, while those with low expression are more resistant.

Interpretation and Limitations of Available Data

Based on the search results, I was unable to locate a direct, contemporary comparison of **Enzastaurin's** activity against other modern targeted therapies. The available data suggests:

- **Limited Clinical Efficacy:** The clinical trial data for prostate cancer and leukemia is from the late 2000s and did not lead to a major change in treatment standards, indicating limited efficacy in those contexts.

- **Promising Preclinical Biomarker:** The most significant finding is from the 2012 lung cancer study, which identified **JAK1 overexpression as a potential predictive biomarker**. This suggests **Enzastaurin's** activity might be highly specific to a molecular subtype rather than a broad cancer type.
- **Absence of Recent Data:** There is a notable lack of recent clinical trial results for **Enzastaurin** in the searched literature, especially when compared to the volume of new data for other targeted agents and immunotherapies.

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